![molecular formula C14H11NO5 B3146308 2-[(2-Nitrophenyl)methoxy]benzoic acid CAS No. 596130-37-9](/img/structure/B3146308.png)
2-[(2-Nitrophenyl)methoxy]benzoic acid
Overview
Description
2-[(2-Nitrophenyl)methoxy]benzoic acid is a derivative of alkoxybenzoic acid . It has been reported to be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . The molecular formula of this compound is C14H11NO5 .
Synthesis Analysis
The synthesis of 2-[(2-Nitrophenyl)methoxy]benzoic acid involves the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide . This compound may be used as a starting material in the synthesis of several other compounds, including 2-Methoxy-4-nitrobenzamide, 4-Amino-2-methoxybenzamide, N,2-Dimethoxy-N-methyl-4-nitrobenzamide, 1-(2-Methoxy-4-nitrophenyl)-5-methylhex-2-yn-1-one, and 2,5-Constrained piperidine derivative .Molecular Structure Analysis
The molecular structure of 2-[(2-Nitrophenyl)methoxy]benzoic acid can be represented by the linear formula CH3OC6H3(NO2)CO2H . The molecular weight of this compound is 273.24 .Scientific Research Applications
Synthesis of Cardiotonic Drugs
The compound 2-methoxy-4-(methylsulfanyl)benzoic acid, a derivative closely related to the compound of interest, has been synthesized as an intermediate in the preparation of the cardiotonic drugs Sulmazole and Isomazole. This synthesis highlights the potential application of similar compounds in the pharmaceutical industry for heart-related medications (Lomov, 2019).
Influence on Photoluminescent Properties
Derivatives like 4-benzyloxy benzoic acid and its variants have been used in the synthesis of lanthanide coordination compounds. These compounds were utilized to study the influence of electron-releasing and electron-withdrawing groups on photoluminescent properties, indicating the potential application of similar compounds in the field of photophysics and materials science (Sivakumar et al., 2010).
Photolysis and CO2 Elimination
Compounds featuring a chromophore similar to 2-[(2-Nitrophenyl)methoxy]benzoic acid have been synthesized for photolysis studies. These studies showed the potential for CO2 elimination and absorption of O2, mimicking an artificial breathing reaction. This application suggests the relevance of such compounds in environmental science and synthetic chemistry (Lin & Abe, 2021).
Pigment Dispersion in Printing
Benzoic acid derivatives have been synthesized for applications in pigment ink. These compounds, serving as synergists, show improved dispersion properties and storage stability of ink, indicating their potential use in the printing industry (Song et al., 2017).
Corrosion Inhibition
N-Phenyl-benzamide derivatives, structurally similar to the compound , have shown efficacy as corrosion inhibitors for mild steel in acidic conditions. This indicates the potential application of related compounds in protecting metals from corrosion, which is crucial in many industrial processes (Mishra et al., 2018).
properties
IUPAC Name |
2-[(2-nitrophenyl)methoxy]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)11-6-2-4-8-13(11)20-9-10-5-1-3-7-12(10)15(18)19/h1-8H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWLLQDOXOOHPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Nitrophenyl)methoxy]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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